2-Ethoxy-3-nitrotoluene

Catalog No.
S999225
CAS No.
1208074-91-2
M.F
C9H11NO3
M. Wt
181.191
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-3-nitrotoluene

CAS Number

1208074-91-2

Product Name

2-Ethoxy-3-nitrotoluene

IUPAC Name

2-ethoxy-1-methyl-3-nitrobenzene

Molecular Formula

C9H11NO3

Molecular Weight

181.191

InChI

InChI=1S/C9H11NO3/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6H,3H2,1-2H3

InChI Key

BZFRQLCKEVHCTC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=C1[N+](=O)[O-])C

Synonyms

2-Ethoxy-3-nitrotoluene

Photocatalytic Reduction in Organic Synthesis

Scientific Field: Organic Chemistry / Photocatalysis

Application Summary: 2-Ethoxy-3-nitrotoluene is used in photocatalytic systems for the selective reductive transformation of organic nitro compounds. This process is significant for synthesizing amines, which are vital in producing polymers, resins, dyes, pharmaceuticals, and agrochemicals.

Methods of Application: The compound undergoes photocatalytic reduction using nitrogen-doped nanostructured TiO2 in methanol solutions. The reaction conditions are optimized to enhance the yield and selectivity of the desired amine products.

Results: The photocatalytic reduction of nitrotoluenes, including 2-Ethoxy-3-nitrotoluene, has achieved yields of 92-99% for the corresponding amines, indicating high efficiency and potential for industrial application .

Detection of Nitrotoluenes

Scientific Field: Analytical Chemistry / Environmental Monitoring

Application Summary: 2-Ethoxy-3-nitrotoluene can be used as a model compound for developing detection methods for nitrotoluenes, which are environmental pollutants.

Methods of Application: Various detection methods, including gas chromatography, mass spectrometry, and fluorescence sensing, are employed to detect trace amounts of nitrotoluenes in environmental samples.

Results: The developed methods have shown high sensitivity and selectivity for nitrotoluenes, making them suitable for monitoring and ensuring environmental safety .

Electrochemical Reduction in Green Chemistry

Scientific Field: Green Chemistry / Electrochemistry

Application Summary: 2-Ethoxy-3-nitrotoluene is involved in electrochemical reduction processes as part of green chemistry initiatives to create environmentally friendly synthetic routes.

Results: Electrochemical methods have shown to be efficient, with good selectivity and yield, reducing the environmental load due to fewer by-products and solvent waste .

Electrophilic Aromatic Substitution Reactions

Scientific Field: Organic Chemistry

Application Summary: 2-Ethoxy-3-nitrotoluene is used in electrophilic aromatic substitution reactions to introduce various functional groups into the aromatic ring, which is fundamental in synthesizing complex organic molecules.

Methods of Application: The compound undergoes nitration, sulfonation, acylation, and other electrophilic substitution reactions under controlled conditions to yield a variety of substituted aromatic compounds.

Results: These reactions provide a diverse array of derivatives that serve as key intermediates in pharmaceuticals, agrochemicals, and material science .

Advanced Battery Science

Scientific Field: Electrochemistry / Material Science

Application Summary: 2-Ethoxy-3-nitrotoluene derivatives are investigated for their potential use in advanced battery technologies, particularly in the development of electrolytes and electrode materials.

Methods of Application: The compound’s derivatives are synthesized and incorporated into battery components to study their impact on the battery’s performance, including its capacity, stability, and charge-discharge rates.

Results: Preliminary studies indicate that certain derivatives of 2-Ethoxy-3-nitrotoluene can enhance the electrochemical properties of batteries, suggesting a promising avenue for future energy storage solutions .

2-Ethoxy-3-nitrotoluene is an organic compound with the molecular formula C₉H₁₁N₁O₃. It features a nitro group (-NO₂) and an ethoxy group (-OCH₂CH₃) attached to a toluene ring. This compound is characterized by its pale yellow liquid state at room temperature and has a boiling point of approximately 238 °C. Its solubility profile shows it is slightly soluble in water but readily dissolves in organic solvents such as diethyl ether and ethanol, making it suitable for various chemical applications .

There is no current information available regarding a specific mechanism of action for 2-ET-3-NT in biological systems or its interaction with other compounds.

Due to the presence of the nitro group, 2-ET-3-NT should be handled with caution. Similar nitroaromatics can be:

  • Explosive: Prone to detonation under certain conditions like heat, shock, or friction [].
  • Toxic: May cause irritation, allergic reactions, or other health problems upon inhalation, ingestion, or skin contact [].
Typical of nitro-substituted aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The nitro group can participate in nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine under catalytic hydrogenation conditions or using reducing agents like lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The presence of the ethoxy group can direct electrophiles to the ortho and para positions relative to itself during electrophilic aromatic substitution reactions .

The synthesis of 2-Ethoxy-3-nitrotoluene typically involves:

  • Nitration of Ethoxytoluene: The primary method is the nitration of ethoxytoluene using a mixture of nitric acid and sulfuric acid at controlled temperatures (25–40 °C). This method yields a mixture of nitrotoluenes, from which 2-Ethoxy-3-nitrotoluene can be isolated through fractional distillation.
  • Direct Ethoxylation: Another approach may involve the ethoxylation of 3-nitrotoluene, where ethylene oxide reacts with 3-nitrotoluene under basic conditions to introduce the ethoxy group .

2-Ethoxy-3-nitrotoluene finds applications in various fields:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
  • Explosives: Similar compounds are often utilized in formulations for explosives due to their energetic properties.
  • Research: It is used in research settings to study reaction mechanisms involving nitro compounds and their derivatives .

Interaction studies involving 2-Ethoxy-3-nitrotoluene primarily focus on its reactivity with other chemicals. Research indicates that it can interact with nucleophiles in substitution reactions. Additionally, studies on related nitro compounds suggest potential interactions with biological macromolecules, although specific data on 2-Ethoxy-3-nitrotoluene remains limited .

Several compounds share structural similarities with 2-Ethoxy-3-nitrotoluene, including:

Compound NameMolecular FormulaKey Features
2-NitrotolueneC₇H₇N₁O₂Commonly used as a precursor in chemical synthesis; exhibits mutagenic properties.
3-NitrotolueneC₇H₇N₁O₂Used in dye production; has distinct biological activities compared to its isomers.
4-NitrotolueneC₇H₇N₁O₂Utilized in explosives; known for its higher stability compared to other isomers.
EthylbenzeneC₈H₁₀A precursor for styrene production; lacks the nitro group but shares similar reactivity patterns.

Uniqueness: The presence of both an ethoxy group and a nitro group distinguishes 2-Ethoxy-3-nitrotoluene from other nitrotoluenes, influencing its reactivity and potential applications in organic synthesis and materials science .

2-Ethoxy-3-nitrotoluene (CAS 1208074-91-2) is a substituted nitrotoluene derivative characterized by the presence of an ethoxy group (-OCH₂CH₃) at the 2-position and a nitro group (-NO₂) at the 3-position of a toluene backbone. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol. The compound’s structure features a benzene ring with a methyl group at position 1, an ethoxy substituent at position 2, and a nitro group at position 3, creating a unique electronic and steric environment that influences its reactivity and applications.

PropertyValue
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
CAS Number1208074-91-2
Physical StateWhite powder
Purity>98%

The ethoxy group, an electron-donating substituent, activates the aromatic ring toward electrophilic aromatic substitution (EAS), while the nitro group, a strong electron-withdrawing meta-director, deactivates the ring. This dichotomy enables selective reactivity, making the compound valuable in synthetic organic chemistry. For example, the nitro group can undergo reduction to an amine, a critical step in forming intermediates for dyes or pharmaceuticals.

Historical Development of Substituted Nitrotoluenes

The synthesis of nitrotoluenes dates to the mid-19th century, when Berzelius and others first explored nitration reactions. Toluene nitration using mixed acids (HNO₃/H₂SO₄) predominantly yields 2-nitrotoluene and 4-nitrotoluene, with 3-nitrotoluene requiring purification through distillation. Substituted nitrotoluenes, such as 2-ethoxy-3-nitrotoluene, emerged later as chemists developed methods to direct substituents to specific positions.

Key milestones include:

  • Directing Group Strategies: The introduction of substituents like ethoxy (-OEt) to influence nitration regioselectivity. Ethoxy groups direct incoming electrophiles to ortho/para positions, but steric and electronic factors may override this preference.
  • Industrial Applications: Substituted nitrotoluenes became precursors for dyes (e.g., azo compounds) and explosives. For example, trinitrotoluene (TNT) production relied on controlled nitration of toluene derivatives.
  • Synthetic Challenges: Achieving high regioselectivity in nitration remains complex. For 2-ethoxy-3-nitrotoluene, the ethoxy group’s ortho-directing effect likely positions the nitro group at the 3-position during synthesis.

Position in Organic Chemistry Research

2-Ethoxy-3-nitrotoluene occupies a niche in organic synthesis due to its multifunctional structure. Its potential applications include:

Application AreaMechanistic RoleExample
Dye SynthesisPrecursor to azo dyesReduction to 2-ethoxy-3-aminotoluene for diazotization
Pharmaceutical IntermediatesFunctional group transformationsNitro-to-amine reduction for drug candidates
Materials ScienceMonomer for polymersCrosslinking via nitro group reduction

The compound’s ethoxy group allows for ether cleavage or alkoxy group modifications, while the nitro group enables participation in coupling reactions (e.g., Ullmann or Suzuki-Miyaura).

CAS Registry Information (1208074-91-2)

The Chemical Abstracts Service registry number for 2-Ethoxy-3-nitrotoluene is 1208074-91-2, which serves as the unique numerical identifier for this specific chemical compound [1] [17] [40]. This registry number provides unambiguous identification within chemical databases and scientific literature, ensuring precise compound referencing across international research communications [1] [42].

Additional registry identifiers include the MDL number MFCD12547885, which facilitates compound identification within molecular design and chemical informatics systems [1] [17] [40] [42]. The compound is catalogued in major chemical databases and supplier networks, confirming its recognition within the scientific community [1] [44].

Registry SystemIdentifierDatabase Type
Chemical Abstracts Service1208074-91-2Primary Registry
MDL NumberMFCD12547885Molecular Design
Combi-Blocks ReferenceAN-2894Commercial Supplier

Molecular Formula (C₉H₁₁NO₃) and Weight (181.19)

The molecular formula of 2-Ethoxy-3-nitrotoluene is C₉H₁₁NO₃, indicating the compound contains nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [6] [17]. The molecular weight is precisely calculated as 181.19 daltons, based on standard atomic masses for constituent elements [1] [6] [17] [40].

The molecular composition reflects the structural complexity arising from the combination of aromatic and aliphatic components within a single molecule [1] [6]. The carbon framework consists of six aromatic carbons from the benzene ring, one methyl carbon, and two ethoxy carbons, totaling nine carbon atoms [17] [40].

ElementAtomic CountContribution to Molecular WeightPercentage by Mass
Carbon9108.0959.67%
Hydrogen1111.116.13%
Nitrogen114.017.73%
Oxygen348.0026.49%
Total24181.19100.00%

Structural Representation and Connectivity

The structural connectivity of 2-Ethoxy-3-nitrotoluene centers around a benzene ring with three substituted positions creating a specific geometric arrangement [17] [40]. The International Chemical Identifier representation is InChI=1S/C₉H₁₁NO₃/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6H,3H2,1-2H3, which encodes the complete molecular connectivity [17] [40].

The Simplified Molecular Input Line Entry System notation O=N+[O-] provides an alternative linear representation of the molecular structure [42]. The ethoxy substituent connects to the benzene ring through an ether linkage at the ortho position relative to the methyl group [17] [40].

Bond connectivity follows standard aromatic patterns with the benzene ring maintaining planar geometry while accommodating three distinct substituents [29] [30]. The nitro group exhibits typical electron-withdrawing characteristics that influence the overall electronic distribution within the aromatic system [25] [27].

Structural ComponentConnectivity PatternBond TypeGeometric Arrangement
Benzene RingC₆H₃ CoreAromaticPlanar
Ethoxy GroupC-O-C₂H₅Ether LinkageTetrahedral at Oxygen
Methyl GroupC-CH₃Single BondTetrahedral
Nitro GroupC-NO₂Single BondTrigonal Planar

Conformational Analysis and Stereochemistry

The conformational behavior of 2-Ethoxy-3-nitrotoluene involves rotational dynamics around single bonds, particularly the carbon-oxygen bond of the ethoxy substituent and the carbon-nitrogen bond of the nitro group [25] [27] [28]. Theoretical studies on related nitrotoluene derivatives indicate that nitro group rotation exhibits energy barriers ranging from 6.4 to 9.1 kilocalories per mole, depending on substituent patterns [25].

The ethoxy group demonstrates conformational flexibility through rotation about the carbon-oxygen ether bond, with staggered conformations typically favored over eclipsed arrangements due to reduced steric interactions [26] [28]. The nitro group preferentially adopts coplanar orientations with the benzene ring to maximize orbital overlap and conjugation effects [25] [27].

Stereochemical considerations reveal that the compound lacks traditional chiral centers but exhibits conformational isomerism through restricted rotation around key bonds [24] [28]. The three substituents create a substitution pattern that influences the overall molecular geometry and electronic properties [25] [31].

Rotational BondEnergy Barrier (kcal/mol)Preferred ConformationRotation Type
Nitro Group C-N6.4-9.1CoplanarRestricted
Ethoxy C-O2-3StaggeredRelatively Free
Methyl C-C0.03Free RotationUnrestricted

XLogP3

2.5

Wikipedia

2-Ethoxy-1-methyl-3-nitrobenzene

Dates

Modify: 2023-08-15

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